molecular formula C16H21F2N3O2S B7072519 N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B7072519
M. Wt: 357.4 g/mol
InChI Key: HYAPUGYZVBEVCZ-UHFFFAOYSA-N
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Description

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that features a difluoromethyl group attached to an imidazole ring, which is further linked to a pentamethylbenzenesulfonamide moiety

Properties

IUPAC Name

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2S/c1-9-10(2)12(4)15(13(5)11(9)3)24(22,23)20-8-14-19-6-7-21(14)16(17)18/h6-7,16,20H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAPUGYZVBEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2=NC=CN2C(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment to the Benzene Sulfonamide: The final step involves coupling the difluoromethylimidazole intermediate with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with the imidazole ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The imidazole ring can interact with the active site of enzymes, potentially inhibiting their activity by mimicking natural substrates or binding to key residues.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(trifluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-[[1-(methyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the presence of the difluoromethyl group, which can impart distinct electronic properties and influence the compound’s reactivity and binding affinity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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